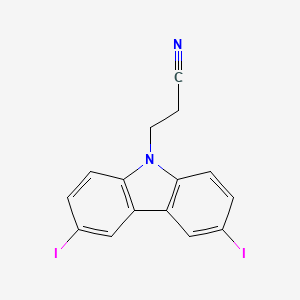

![molecular formula C18H22ClN3S B3008150 N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-74-0](/img/structure/B3008150.png)

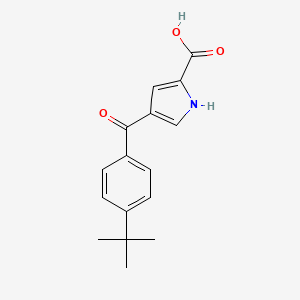

N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, while not directly described in the provided papers, can be inferred from similar synthetic procedures. In one study, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . This process involved the formation of a Zwitter ionic betain form, as evidenced by its 1H-NMR spectrum. Further condensation with aromatic aldehydes in the presence of glacial acetic acid yielded 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides. These compounds were then reacted with 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF and anhydrous potassium carbonate to produce 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles in excellent yields . Another study reported the synthesis of carbothioamide derivatives by treating chalcones with thiosemicarbazide or phenylisothiocyanate, resulting in yields ranging from 65% to quantitative . These methods provide a foundation for the synthesis of related carbothioamide compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic methods. In the first paper, spectroscopic characterization, including mass spectrometry, was employed to determine the structure of synthesized thiazoles and their precursors . Molecular modeling and atomic charges of heteroatoms were performed using Chem3D Pro software, which aided in investigating fragmentation pathways. The nitrogen rule was applied to predict molecular ions and their fragmentation patterns . The second paper also utilized spectroscopic methods such as 1H NMR, 13C NMR, DEPT, COSY, HSQC spectroscopy, and high-resolution mass spectroscopy for characterizing new pyrazole and carbothioamide derivatives . These techniques are essential for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carbothioamide compounds are typically condensation reactions. In the first paper, the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with aromatic aldehydes produced various arylidene derivatives . The subsequent reaction with 2-bromo-1-(4-bromophenyl)ethanone led to the formation of dihydrothiazoles . The second paper describes the synthesis of carbothioamide derivatives by reacting chalcones with thiosemicarbazide or phenylisothiocyanate . These reactions are indicative of the types of chemical processes that would be involved in synthesizing this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, similar compounds' properties can provide insights. The synthesized compounds in the first paper were characterized by spectroscopic methods, which are crucial for determining physical properties such as solubility and chemical properties like reactivity . The second paper also characterized new compounds using spectroscopic methods and elemental analysis, which would include assessments of stability, melting points, and other physical properties . These characterizations are vital for understanding the behavior of carbothioamide compounds under various conditions.

Scientific Research Applications

Synthesis and Structural Features

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized using techniques like FT-IR, 1H NMR, and X-ray diffraction, highlighting their unique structural features (Shaikh et al., 2019), (Sivakumar et al., 2020).

Molecular Docking and Computational Analysis

Molecular docking studies have been conducted to explore the binding patterns of this compound, providing insights into its potential interactions at the molecular level (Uzun, 2022).

Biological Activities and Potential Applications

Antimicrobial and Antifungal Properties

The compound has shown antimicrobial and antifungal activities, indicating its potential use in treating various bacterial and fungal infections (Doležal et al., 2010), (Hamada & Abdo, 2015).

Cytotoxicity and Potential Anticancer Activity

Studies have demonstrated its cytotoxic effects against certain cancer cell lines, suggesting its potential application in cancer research (Shaikh et al., 2019).

Chemical Space Exploration

This compound has been used in the exploration of new chemical spaces, particularly in the development of novel scaffolds for potential pharmaceutical applications (Dagar et al., 2019).

Future Directions

The development of new antimicrobial drugs to counteract antimicrobial resistance (AMR) is a major area of research. Small molecules that are easy to synthesize from simple starting materials under mild reaction conditions, such as the ones presented in this manuscript, are of particular interest . Further development and optimization of these compounds could lead to more potent antimicrobials .

properties

IUPAC Name |

N-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQWBCHATNSMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

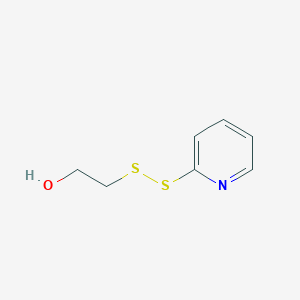

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

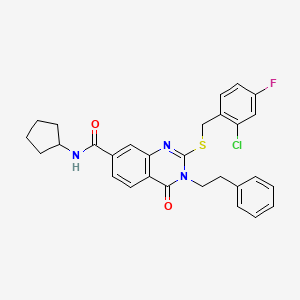

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

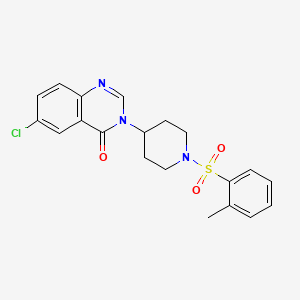

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)